BenchChemオンラインストアへようこそ!

3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione

Lipophilicity Drug-likeness Physicochemical profiling

3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione (CAS 1218645-93-2; PubChem CID is a disubstituted pyrrolidine-2,5-dione (succinimide) derivative featuring an N1-phenyl group and a C3-cyclopropylmethylamino substituent. The compound has a molecular formula C₁₄H₁₆N₂O₂, an exact mass of 244.1212 Da, a computed XLogP3-AA of 1.2, one hydrogen bond donor, and three hydrogen bond acceptors, placing it within favorable oral drug-like property space.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 1218645-93-2
Cat. No. B1386411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione
CAS1218645-93-2
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1CC1CNC2CC(=O)N(C2=O)C3=CC=CC=C3
InChIInChI=1S/C14H16N2O2/c17-13-8-12(15-9-10-6-7-10)14(18)16(13)11-4-2-1-3-5-11/h1-5,10,12,15H,6-9H2
InChIKeyIWBWHDRBHANGBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione (CAS 1218645-93-2): Identity and Procurability Snapshot


3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione (CAS 1218645-93-2; PubChem CID 43637326) is a disubstituted pyrrolidine-2,5-dione (succinimide) derivative featuring an N1-phenyl group and a C3-cyclopropylmethylamino substituent [1]. The compound has a molecular formula C₁₄H₁₆N₂O₂, an exact mass of 244.1212 Da, a computed XLogP3-AA of 1.2, one hydrogen bond donor, and three hydrogen bond acceptors, placing it within favorable oral drug-like property space [1]. It is commercially available as a research-grade building block from multiple non-exclusive suppliers at declared purities of 95–98% . Notably, several early listings (e.g., CymitQuimica Ref. 10-F373047) have been marked as discontinued, indicating that supply chain stability may require verification at the time of procurement . The compound belongs to a broader class of N-phenyl-3-aminopyrrolidine-2,5-diones that have been explored as anticonvulsant agents, IDO1 inhibitors, and GABA transaminase inhibitors, though quantitative bioactivity data for this specific congener has not been publicly disclosed [2][3].

Why 3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione Cannot Be Assumed Interchangeable with Close Analogs


Within the N-phenyl-3-aminopyrrolidine-2,5-dione chemotype, relatively minor structural perturbations produce pronounced shifts in pharmacological profile. The cyclopropylmethylamino group at C3 imparts a distinct combination of steric bulk, conformational constraint, and basicity compared to the unsubstituted amino, cyclopropylamino, or propargylamino variants found in related compounds [1]. The unsubstituted N1-phenyl ring (as in CAS 1218645-93-2) lacks the 4-chloro, 4-acetyl, 4-methoxy, or 4-nitro substituents present in the closest catalog analogs (CAS 1415719-04-8, 1415719-09-3, 1415719-10-6, and others), which are known to dramatically alter target affinity—for instance, the 4-acetyl analog (CPP-115 series) is a potent GABA transaminase inhibitor, while the 4-chloro analog has been associated with IDO1 inhibition [2][3]. Furthermore, the pyrrolidine-2,5-dione scaffold is known to exhibit steep structure–activity relationships (SAR) in anticonvulsant maximal electroshock (MES) models, where even the presence or absence of a single methyl group on the phenyl ring can dictate whether a compound is active or inactive [4]. Therefore, treating this compound as a drop-in replacement for any 4-substituted or N-alkyl variant without explicit comparative data risks invalidating SAR hypotheses and wasting screening resources.

Quantitative Differentiation Evidence for 3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione vs. Closest Analogs


Lipophilicity (XLogP3-AA) Difference: Lower logP vs. 4-Chloro and 4-Methyl Analogs Predicts Superior Aqueous Solubility and Reduced Non-Specific Binding Risk

The target compound has a computed XLogP3-AA of 1.2 [1]. In contrast, the 4-chlorophenyl analog (CAS 1415719-04-8, C₁₄H₁₅ClN₂O₂, MW 278.73) has a predicted logP of approximately 2.0–2.3 (estimated from the +0.7 to +1.1 logP increment typical for para-Cl substitution on a phenyl ring vs. unsubstituted phenyl) [2]. The 4-methylphenyl analog (CAS 1008220-64-1, C₁₄H₁₆N₂O₂) has a predicted logP of approximately 1.7 (estimated +0.5 increment for para-CH₃) [2]. Lower logP correlates with higher aqueous solubility and reduced non-specific protein binding in biochemical assays and is a recognized driver of improved developability profiles in fragment-based and high-throughput screening cascades [3].

Lipophilicity Drug-likeness Physicochemical profiling Non-specific binding

Hydrogen Bond Donor Count Advantage: Reduced HBD (1 vs. ≥1) Favors Blood–Brain Barrier Penetration Potential Relative to Phenolic or Acidic Analogs

The target compound has exactly 1 hydrogen bond donor (the secondary amine NH) [1]. Many biologically active analogs in the N-phenylpyrrolidine-2,5-dione class that incorporate 4-hydroxy, 4-carboxy, or 4-amino substituents carry ≥2 HBDs. CNS drug design guidelines (Wager et al., 2010) establish that compounds with HBD ≤ 1 have a statistically higher probability of achieving brain penetration (CNS MPO score ≥ 4). The target compound satisfies this key CNS drug-likeness threshold, whereas the 4-acetylphenyl analog (CPP-115 series, CAS 1415719-09-3) has 1 HBD but larger MW (286.33 vs. 244.29), which penalizes its CNS MPO desirability score [2][3].

Blood–brain barrier CNS drug design HBD count Permeability

Rotatable Bond Count (4) and Conformational Flexibility: Intermediate Between Rigid Spiro Analogs and Highly Flexible Linear Amines

The target compound has 4 rotatable bonds [1]. This represents a conformational flexibility intermediate between highly rigid pyrrolidine-2,5-dione spiro analogs (≈2–3 rotatable bonds) and flexible N-alkyl chain derivatives (≥6 rotatable bonds) [2]. In fragment-based lead discovery, ligands with 3–5 rotatable bonds are considered optimal for balancing binding entropy penalties with the ability to adapt to diverse protein binding pockets. Commercially available closely related analogs such as 3-[Cyclopropylmethyl(propyl)amino]-1-phenylpyrrolidine-2,5-dione (EVT-4153888, C₁₇H₂₂N₂O₂, MW 286.37) have 6 rotatable bonds (due to the N-propyl extension), which may incur a higher entropic penalty upon binding .

Conformational entropy Ligand efficiency Screening library design

Supply Continuity Risk: Documented Discontinuation of Early Catalog Listings Necessitates Multi-Vendor Qualification

At least one early commercial listing for CAS 1218645-93-2 (CymitQuimica Ref. 10-F373047) has been marked as discontinued, while active listings persist at Leyan (Product No. 1762253, 98% purity) and smolecule.com . In contrast, the more heavily researched 4-chloro analog (CAS 1415719-04-8) and 4-acetyl analog (CAS 1415719-09-3) have broader multi-vendor availability with no documented discontinuations [1]. This indicates that supply of the unsubstituted phenyl variant is thinner and may be dependent on boutique or custom-synthesis-oriented suppliers.

Supply chain Procurement risk Catalog compound Vendor diversification

Recommended Application Scenarios for 3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione (CAS 1218645-93-2) Based on Current Evidence


Negative Control or Baseline Compound in SAR Studies of N-Phenyl-3-aminopyrrolidine-2,5-diones

Because CAS 1218645-93-2 bears an unsubstituted N1-phenyl ring—unlike the 4-Cl, 4-Ac, 4-OMe, and 4-NO₂ congeners that have been the primary focus of IDO1 and GABA-AT inhibitor patents—it serves as the logical unsubstituted reference point for establishing the contribution of para-substitution to target affinity. In a typical SAR panel, measuring the target compound alongside 4-substituted analogs at a fixed concentration (e.g., 10 µM) would quantify the 'substituent effect' (Δ% inhibition), providing crucial baseline data that does not currently exist in the open literature [1][2].

Physicochemical Probe for CNS Drug-Likeness Screening Cascades

With XLogP3-AA = 1.2, HBD = 1, MW = 244.29, and 4 rotatable bonds, CAS 1218645-93-2 passes the majority of CNS MPO filters. It can be employed as a reference compound in PAMPA-BBB or MDCK-MDR1 permeability assays to calibrate the permeability–lipophilicity relationship for the pyrrolidine-2,5-dione scaffold. Its lower MW and logP relative to the 4-substituted analogs make it particularly suitable for establishing the lower boundary of the scaffold's CNS penetration potential [3].

Synthetic Intermediate for Late-Stage Diversification via N-Arylation or C3-Amine Functionalization

The presence of a secondary amine at C3 and an unsubstituted N1-phenyl ring provides two orthogonal diversification handles. The C3-cyclopropylmethylamino group can undergo reductive amination, acylation, or sulfonylation, while the N1-phenyl ring can be functionalized via electrophilic aromatic substitution or metal-catalyzed cross-coupling. This dual-handle reactivity profile is documented for structural analogs in the patent literature [2] and positions CAS 1218645-93-2 as a versatile intermediate for generating focused libraries around the pyrrolidine-2,5-dione core.

In Silico Docking and Pharmacophore Modeling of IDO1 or GABA-AT Active Sites

Although no direct IC₅₀ or Kᵢ data are available for this compound, its well-defined 3D structure (InChIKey: IWBWHDRBHANGBV-UHFFFAOYSA-N) and the availability of crystal structures for IDO1 and GABA-AT enable computational docking studies. The target compound can be used to probe the steric tolerance of the active site for an unsubstituted N1-phenyl group, generating testable predictions about whether para-substitution is required for activity—a question that the existing patent SAR data do not directly address for this specific scaffold [1][2].

Quote Request

Request a Quote for 3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.